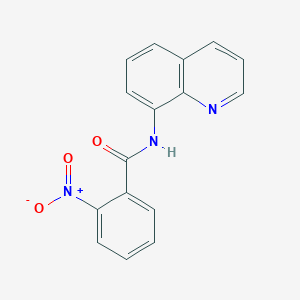

2-nitro-N-(quinolin-8-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(12-7-1-2-9-14(12)19(21)22)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBABUXYHZAPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of 2-nitro-N-(quinolin-8-yl)benzamide

Single-crystal X-ray diffraction studies provide unambiguous data on the molecular geometry and crystal packing of the title compound. The analysis was performed on white single crystals obtained by slow evaporation from a dimethyl sulfoxide (B87167) solution. nih.gov

Crystal Data for 2-nitro-N-(quinolin-8-yl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁N₃O₃ nih.gov |

| Molecular Weight | 293.28 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 12.430 (3) nih.gov |

| b (Å) | 10.144 (3) nih.gov |

| c (Å) | 11.528 (3) nih.gov |

| β (°) | 116.449 (3) nih.gov |

| Volume (ų) | 1301.4 (6) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 93 (2) nih.gov |

The molecular structure of 2-nitro-N-(quinolin-8-yl)benzamide is characterized by significant twisting due to steric hindrance between its constituent ring systems. nih.gov The quinoline (B57606) ring system itself is essentially planar, with a maximum atomic deviation of 0.033 (2) Å. nih.gov

However, the amide linker group is twisted out of the planes of both the quinoline and the nitrobenzene (B124822) rings. This is quantified by the following dihedral angles:

The dihedral angle between the plane of the amide group and the quinoline ring system is 8.02 (1)° . nih.govnih.gov

The dihedral angle between the plane of the amide group and the nitrobenzene ring is 54.92 (1)° . nih.govnih.gov

The nitro group is also twisted relative to the benzene (B151609) ring to which it is attached, with a dihedral angle of 36.83 (1)° between their respective planes. nih.gov

These torsions are a direct consequence of steric repulsion, which prevents the molecule from adopting a fully planar conformation.

The crystal packing of 2-nitro-N-(quinolin-8-yl)benzamide is primarily stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.govnih.gov

C-H···O Hydrogen Bonds: These interactions link adjacent molecules into a stable three-dimensional network. The oxygen atoms of the nitro group (O2, O3) and the amide carbonyl group (O1) act as hydrogen bond acceptors. nih.gov

Hydrogen-Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| C3—H3···O3 | 0.95 | 2.55 | 3.209 (2) | 127 |

| C4—H4···O2 | 0.95 | 2.48 | 3.319 (2) | 147 |

| C17—H17···O1 | 0.95 | 2.42 | 3.160 (2) | 135 |

Table based on data from Lei, G., et al. (2008). nih.gov

The analysis of the crystal structure reveals that all intramolecular bond lengths and angles are within the normal, expected ranges for a molecule of this type. nih.gov There are no unusual or strained bonds reported in the crystallographic study.

Conformational Dynamics and Isomerism

X-ray crystallographic studies have provided a static snapshot of the molecule's conformation in the solid state. In the crystal structure of 2-nitro-N-(quinolin-8-yl)benzamide, the amide group is significantly twisted relative to the two aromatic rings. The dihedral angle between the amide plane and the quinoline ring system is reported to be 8.02°, while the dihedral angle between the amide plane and the 2-nitrophenyl ring is a much larger 54.92° nih.gov. This significant twist is likely due to steric hindrance between the ortho-nitro group on the benzoyl moiety and the hydrogen atom at the C7 position of the quinoline ring.

In solution, the molecule is expected to exhibit dynamic behavior, with rotation around the C(O)-N and C(O)-C(aryl) bonds. This can lead to the existence of different rotational isomers, or conformers. The energy barrier to rotation around the amide C-N bond in N-aryl amides can be substantial due to the partial double bond character of this bond. Computational studies on related N-aryl amides using Density Functional Theory (DFT) have shown that these rotational barriers can be in the range of 15-25 kcal/mol, which is often high enough to allow for the observation of distinct conformers at room temperature by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

While specific Density Functional Theory (DFT) calculations for 2-nitro-N-(quinolin-8-yl)benzamide are not extensively detailed in the available literature, the molecular geometry has been accurately determined by X-ray crystallography. nih.govnih.gov These experimental findings provide a solid foundation for understanding the molecule's three-dimensional structure.

The quinoline (B57606) ring system is essentially planar. nih.gov However, significant steric hindrance between the quinoline and the nitrobenzene (B124822) moieties forces the amide group to twist. nih.gov This results in notable dihedral angles between the constituent parts of the molecule. The plane of the amide group is twisted away from the quinoline ring system by 8.02 (1)° and from the nitrobenzene ring by 54.92 (1)°. nih.govnih.gov Furthermore, the nitro group itself is twisted out of the plane of the benzene (B151609) ring to which it is attached. nih.gov

The crystal structure of the compound is monoclinic, and its packing is stabilized by intermolecular C-H···O hydrogen bonds and π–π stacking interactions between the quinoline ring systems of adjacent molecules, with a centroid-centroid distance of 3.4802 (13) Å. nih.govnih.gov

Table 1: Selected Crystallographic Data for 2-nitro-N-(quinolin-8-yl)benzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.430 (3) |

| b (Å) | 10.144 (3) |

| c (Å) | 11.528 (3) |

| β (°) | 116.449 (3) |

| Volume (ų) | 1301.4 (6) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Molecular Docking and Dynamics Simulations for Mechanistic Insights

Specific molecular docking and dynamics simulation studies for 2-nitro-N-(quinolin-8-yl)benzamide have not been reported in the reviewed literature. However, such computational techniques are invaluable for predicting the binding affinity and interaction patterns of a ligand with a biological target. For instance, molecular docking studies on other nitrobenzamide derivatives have been successfully used to investigate their anti-inflammatory potential by modeling their interactions with enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These studies have shown that the number and position of nitro groups can significantly influence binding efficiency. nih.gov

Were such simulations to be performed on 2-nitro-N-(quinolin-8-yl)benzamide, they would likely focus on its potential as an inhibitor for specific enzymes, guided by the known biological activities of related quinoline and benzamide (B126) compounds. nih.gov The simulations would model the conformational changes of both the ligand and the target protein upon binding, providing insights into the stability of the complex and the key interacting residues.

Natural Bond Orbital (NBO) Analysis

There are no specific Natural Bond Orbital (NBO) analyses for 2-nitro-N-(quinolin-8-yl)benzamide reported in the scientific literature. NBO analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule.

If an NBO analysis were conducted, it would likely reveal significant delocalization of electron density across the quinoline and nitrobenzene ring systems. The analysis would quantify the donor-acceptor interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the nitro group and the amide oxygen into the aromatic π-systems. These interactions are key to understanding the molecule's electronic structure and stability.

Structure-Reactivity Relationships and Prediction

The relationship between the structure of 2-nitro-N-(quinolin-8-yl)benzamide and its reactivity can be inferred from its crystallographically determined geometry and the known chemical properties of its functional groups. The twisted conformation of the molecule, a result of steric hindrance, will influence its ability to interact with planar biological receptors. nih.gov The electron-withdrawing nature of the nitro group is expected to decrease the electron density on the benzamide ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Computational studies on related N-(quinolin-8-yl)benzamide derivatives have been instrumental in mechanism-driven development of coupling reactions, highlighting the importance of the 8-aminoquinoline (B160924) directing group in C-H activation. researchgate.netresearchgate.net Similar computational approaches for 2-nitro-N-(quinolin-8-yl)benzamide could predict its reactivity in various organic transformations and guide the synthesis of novel derivatives.

Mechanistic Pathway Elucidation via Computational Modeling

Detailed mechanistic pathway elucidation for reactions involving 2-nitro-N-(quinolin-8-yl)benzamide using computational modeling has not been published. Such studies typically employ DFT to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction mechanism and the factors that control it.

For example, computational modeling has been used to propose mechanisms for the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridines and nitrostyrenes, catalyzed by metal-organic frameworks. mdpi.com A similar approach for 2-nitro-N-(quinolin-8-yl)benzamide could be used to optimize its synthesis or to understand its metabolic pathways if it were to be considered as a potential therapeutic agent.

Reactivity and Reaction Mechanisms of 2 Nitro N Quinolin 8 Yl Benzamide

C-H Activation and Site-Selective Functionalization Reactions

The quinoline (B57606) moiety in 2-nitro-N-(quinolin-8-yl)benzamide is a versatile scaffold used in organometallic catalysis and can be functionalized through C-H activation. researchgate.netnih.gov This approach is a cornerstone of modern green chemistry, allowing for the direct modification of the benzamide (B126) ring with high efficiency and selectivity. nih.gov The 8-aminoquinoline (B160924) group, in particular, is a powerful bidentate directing group that steers catalytic activity to specific C-H bonds. researchgate.net

A variety of transition metals have been successfully employed to catalyze the C-H activation of N-(quinolin-8-yl)benzamide and its derivatives. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the otherwise unreactive ortho-position of the benzoyl group.

Cobalt Catalysis: Cobalt-catalyzed reactions have proven effective for C-H functionalization. For instance, a Co(II)-catalyzed C-H/N-H functionalization and [4+1] annulation of N-(quinolin-8-yl)benzamide with cyclopropanols has been developed to synthesize isoindolin-1-ones. researchgate.net This method demonstrates good functional group tolerance. researchgate.net Furthermore, cobalt(III) catalysis has been utilized for enantioselective C-H alkylation under very mild conditions, showing high position, regio-, and enantio-control. researchgate.net

Copper Catalysis: Copper-catalyzed systems are also prominent. A highly efficient Cu(I)-catalyzed direct alkoxylation of N-(8-quinolinyl)benzamides with alcohols has been achieved, producing alkyl aryl ethers with high regioselectivity. researchgate.net

Rhodium Catalysis: Rhodium(III) catalysts have been used for C-C bond formation at the C-8 position of quinoline N-oxides under mild conditions. acs.org

Palladium Catalysis: Palladium acetate (B1210297) (Pd(OAc)₂) is a common catalyst for achieving efficient functionalization of C-H bonds, with the directing group guiding reactivity to the ortho position. researchgate.net

The following table summarizes various transition metal-catalyzed C-H functionalization reactions involving the N-(quinolin-8-yl)benzamide scaffold.

| Catalyst System | Reaction Type | Product Type | Ref. |

| Co(OAc)₂·4H₂O / Ag₂CO₃ | C-H/N-H Annulation | Isoindolin-1-ones | researchgate.net |

| Cp*Co(III) | Enantioselective C-H Alkylation | Ortho-alkylated benzamides | researchgate.net |

| Cu(I) | C-H Alkoxylation | Alkyl aryl ethers | researchgate.net |

| Rh(III) | C-C Bond Formation | C8-functionalized quinolines | acs.org |

| Pd(OAc)₂ | C-H Arylation | Ortho-arylated benzamides | researchgate.netacs.org |

The N-(quinolin-8-yl)amide moiety is a highly effective directing group that ensures excellent regioselectivity in C-H functionalization reactions. researchgate.net The nitrogen atom of the quinoline ring and the amide nitrogen coordinate to the metal center, positioning the catalyst to selectively activate the C-H bond at the ortho-position of the benzoyl group. This chelation assistance is a powerful strategy for controlling site-selectivity. nih.govresearchgate.net

The crystal structure of 2-nitro-N-(quinolin-8-yl)benzamide shows that the amide group is twisted relative to both the quinoline and nitrobenzene (B124822) rings. nih.govnih.gov This predefined conformation influences its coordination with metal catalysts and contributes to the high regioselectivity observed in its reactions. For example, in palladium-catalyzed C-H activation, the directing group guides reactivity specifically to the ortho position. researchgate.net Enantioselective C-H activation has also been achieved with high control using chiral acids in cobalt(III)-catalyzed systems. researchgate.net

Mechanistic studies have provided significant insight into the pathways of these C-H functionalization reactions. A common and key feature is the formation of a five-membered metallacycle intermediate. researchgate.net This process typically involves the following steps:

Coordination: The bidentate N-(quinolin-8-yl)amide ligand coordinates to the transition metal center. nih.gov

C-H Activation/Metalation: The catalyst then facilitates the cleavage of the ortho C-H bond on the benzamide ring, forming a stable organometallic metallacycle. nih.govresearchgate.net This step can proceed through various mechanisms like concerted metalation-deprotonation (CMD). nih.gov

Functionalization: The metallacycle intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

Evidence for these metallacycle intermediates has been gathered through various means, including high-resolution mass spectrometry (HRMS) which detected a rhodium metallacycle during a reaction. nih.gov In cobalt-catalyzed annulation reactions, it is suggested that the C-H cleavage step might be the rate-determining step in the transformation. researchgate.net

Cyclization and Annulation Reactions (e.g., quinazolinone formation)

The activated C-H bond in 2-nitro-N-(quinolin-8-yl)benzamide and its derivatives can participate in intramolecular reactions, leading to the formation of new heterocyclic rings. These cyclization and annulation reactions are powerful methods for constructing complex molecular architectures.

A notable example is the cobalt-catalyzed [4+1] annulation of N-(quinolin-8-yl)benzamide with cyclopropanols. researchgate.net This reaction involves both C-H activation of the benzamide and C-C bond cleavage of the cyclopropanol, providing an efficient route to various isoindolin-1-ones. researchgate.net The reaction tolerates a wide range of functional groups. researchgate.net Similarly, oxidative C-H/N-H annulation of benzamides with ketones, catalyzed by cobalt and copper, also yields structurally diverse isoindolin-1-ones. researchgate.net Annulation reactions involving nitroalkenes can also proceed through stepwise Michael Initiated Ring Closure (MIRC) pathways to form five-membered nitrogen heterocycles. chim.it

The table below details a specific annulation reaction.

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Ref. |

| [4+1] Annulation | Co(OAc)₂·4H₂O, Ag₂CO₃, TEMPO, PivOH | N-(quinolin-8-yl)benzamide, Cyclopropanols | Isoindolin-1-ones | Up to 84% | researchgate.net |

Ligand Chemistry and Metal Complex Formation

The coordinating ability of the N-(quinolin-8-yl)benzamide scaffold is fundamental to its reactivity in metal-catalyzed transformations.

The 8-aminoquinoline moiety functions as a classic bidentate chelating ligand. The nitrogen atom of the quinoline ring and the nitrogen atom of the amide group coordinate to a transition metal center to form a stable five-membered ring. This chelation is the basis for its role as a directing group in C-H activation reactions. researchgate.netresearchgate.net The crystal structure of 2-nitro-N-(quinolin-8-yl)benzamide reveals specific dihedral angles between the quinoline, amide, and nitrobenzene components, with the amide group being twisted away from the two aromatic ring systems. nih.govnih.gov This inherent structural twist influences how the molecule presents itself for coordination, ultimately affecting the geometry and reactivity of the resulting metal complex.

Mechanistic Aspects of Biological Activity and Intermolecular Interactions

Investigation of Specific Biomolecular Target Interactions

Direct experimental evidence for the biomolecular targets of 2-nitro-N-(quinolin-8-yl)benzamide is not extensively documented. However, the quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Quinoline derivatives have demonstrated the ability to inhibit protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. ekb.eg Furthermore, the planar aromatic nature of the quinoline ring allows it to intercalate between the base pairs of DNA, potentially disrupting DNA replication and transcription, a mechanism employed by some anticancer drugs. longdom.org The 8-aminoquinoline (B160924) substitution pattern can also confer metal-binding properties, suggesting a potential for chelation of biologically important metal ions, thereby inhibiting metalloenzymes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Role as a Chemical Probe or Tool in Biological Systems Research

While not specifically documented as a chemical probe, the structural features of 2-nitro-N-(quinolin-8-yl)benzamide suggest its potential utility in biological research. The nitroaromatic group can be used in studies of bioreductive activation, a process relevant to the development of hypoxia-selective drugs. openmedscience.com Compounds that are activated under low-oxygen conditions are valuable tools for studying hypoxic tumors. openmedscience.com The quinoline moiety, with its intrinsic fluorescence, could also potentially be exploited for imaging applications in cell biology, although this would depend on the specific photophysical properties of the entire molecule.

Exploration of Underlying Mechanisms of Action

The mechanisms of action for 2-nitro-N-(quinolin-8-yl)benzamide can be postulated based on the known activities of its components.

H+-ATPases Inhibition: Certain quinoline derivatives, such as the diarylquinoline bedaquiline, are known to inhibit mycobacterial ATP synthase, a critical enzyme for energy production. nih.gov This suggests a potential, though unconfirmed, mechanism of action for 2-nitro-N-(quinolin-8-yl)benzamide, particularly in an antimicrobial context.

Tubulin Polymerization Interference: The quinoline scaffold is present in compounds that interfere with microtubule dynamics. ekb.egarabjchem.org Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer agents. arabjchem.org

Reactive Oxygen Species Formation and Bioreductive Activation: A well-established mechanism for nitroaromatic compounds involves their intracellular reduction. nih.gov The nitro group can be reduced to a nitroso derivative, which is a reactive species capable of covalently modifying cellular macromolecules like proteins and DNA. mdpi.comnih.gov This process is often more efficient in anaerobic or hypoxic environments, such as those found in some tumors and certain bacteria. openmedscience.comnih.gov The reduction of the nitro group can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. longdom.org

Mechanistic Modalities in Antimicrobial and Anticancer Contexts

The potential dual functionality of 2-nitro-N-(quinolin-8-yl)benzamide suggests it could have applications in both antimicrobial and anticancer research.

In an antimicrobial context , the quinoline component could target bacterial topoisomerases, similar to quinolone antibiotics, or disrupt the cell membrane. nih.govbiointerfaceresearch.com The nitrobenzamide moiety could be reductively activated by microbial nitroreductases to produce cytotoxic metabolites, a mechanism effective against anaerobic bacteria and some protozoa. nih.govnih.gov

In an anticancer context , the compound could act through multiple pathways. The quinoline ring could contribute to the inhibition of key signaling kinases or interfere with tubulin polymerization, leading to cell cycle arrest. ekb.egglobalresearchonline.net Simultaneously, the nitrobenzamide part could be selectively reduced in the hypoxic microenvironment of solid tumors, releasing a cytotoxic agent that damages DNA or other vital cellular components. nih.gov This hypoxia-selective activation is a highly sought-after feature in cancer chemotherapy as it can reduce toxicity to normally oxygenated healthy tissues. openmedscience.com

Future Directions and Emerging Research Avenues for 2 Nitro N Quinolin 8 Yl Benzamide

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of 2-nitro-N-(quinolin-8-yl)benzamide involves the condensation of o-nitrobenzoic acid with 8-aminoquinoline (B160924), often using reagents like thionyl chloride. nih.gov While effective at a lab scale, future research will likely focus on developing more sustainable and efficient synthetic routes.

Key research avenues include:

Catalytic Amidation: Moving away from stoichiometric activating agents towards catalytic methods for amide bond formation. This could involve novel catalysts that can directly couple carboxylic acids and amines, reducing waste and improving atom economy.

One-Pot Procedures: Designing one-pot or tandem reactions that combine C-H functionalization with subsequent transformations. An emerging strategy involves the C-H functionalization of substrates using the 8-aminoquinoline directing group, followed by its efficient removal or transformation in a single vessel. mdpi.com

Advanced Catalytic Systems: The use of bimetallic metal-organic frameworks (MOFs) has shown promise in catalyzing amidation reactions under heterogeneous conditions, which allows for easy catalyst recovery and reuse. mdpi.com Applying such systems to the synthesis of 2-nitro-N-(quinolin-8-yl)benzamide could represent a significant step towards green and sustainable production.

Facile Auxiliary Removal: The 8-aminoquinoline group is often used as a directing group in C-H activation. researchgate.netresearchgate.net A critical area of future research is the development of milder and more efficient methods for its removal after the desired functionalization is complete, thereby increasing the practical utility of the synthetic routes. mdpi.com Research into modifying the quinoline (B57606) auxiliary, for instance by introducing a methoxy (B1213986) group, has shown promise for easier removal under mild conditions. mdpi.com

Exploration of New Catalytic and Material Science Applications

The N-(quinolin-8-yl)benzamide framework is a cornerstone of modern synthetic chemistry, primarily for its role as a bidentate directing group in transition-metal-catalyzed C-H activation. researchgate.net The presence of a 2-nitro group in 2-nitro-N-(quinolin-8-yl)benzamide introduces a strong electron-withdrawing feature that can modulate the electronic properties of the catalyst-substrate complex, opening new avenues for catalytic and materials science applications.

Future research in this area will likely focus on:

Modulating Reactivity and Selectivity: Investigating how the 2-nitro substituent influences the rate, regioselectivity, and stereoselectivity of C-H functionalization reactions catalyzed by metals like cobalt, palladium, and copper. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group could alter the properties of key organometallic intermediates, potentially enabling previously inaccessible chemical transformations.

New C-H Functionalization Reactions: Using 2-nitro-N-(quinolin-8-yl)benzamide and its derivatives as substrates to develop novel C-H activation reactions, such as remote C-5 sulfonylation or nitration of the quinoline ring. researchgate.netmdpi.com The electronic perturbation from the nitro group might be crucial for achieving high yields and selectivities in these reactions.

Photoredox Catalysis: Exploring the use of 2-nitro-N-(quinolin-8-yl)benzamide in visible-light photocatalysis. The nitroaromatic moiety can participate in electron transfer processes, making it a potentially valuable component in photoredox catalytic cycles, as has been demonstrated in the C5-H nitration of related 8-aminoquinoline amides. mdpi.com

Functional Materials: Incorporating the 2-nitro-N-(quinolin-8-yl)benzamide scaffold into more complex architectures like metal-organic frameworks (MOFs) or polymers. mdpi.com The directed nature of the quinoline binding site combined with the functionality of the nitro group could lead to materials with tailored catalytic, sensing, or gas sorption properties.

Advanced Mechanistic Studies Utilizing State-of-the-Art Techniques

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and synthetic methods. For 2-nitro-N-(quinolin-8-yl)benzamide, detailed mechanistic studies are needed to elucidate the precise role of the nitro group in C-H activation and other transformations.

Future mechanistic investigations should employ a combination of advanced techniques:

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps of reactions involving this compound. rsc.org This includes investigating the effect of substrate and catalyst concentrations and identifying potential catalytic or autocatalytic behavior. rsc.org

Spectroscopic Interrogation: Utilizing techniques like in-situ NMR, ESR, and cyclic voltammetry to identify and characterize key reaction intermediates, such as the organometallic cobalt(III) or cobalt(IV) species implicated in C-H activation pathways. researchgate.net

Isotope Labeling Studies: Employing deuterium (B1214612) labeling experiments to probe the reversibility and nature of the C-H bond cleavage step, which is often a critical part of the catalytic cycle. researchgate.net

Structural Characterization: Obtaining single-crystal X-ray diffraction data for catalytically relevant intermediates to provide unambiguous structural evidence for proposed mechanistic pathways. researchgate.netnih.gov The existing crystal structure of 2-nitro-N-(quinolin-8-yl)benzamide provides a baseline for such studies, revealing how the amide group is twisted relative to the quinoline and nitrobenzene (B124822) rings. nih.govnih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating discovery. For 2-nitro-N-(quinolin-8-yl)benzamide, this integrated approach can guide the rational design of new derivatives and experiments.

Promising directions include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate the energies of transition states and intermediates, and understand the electronic influence of the nitro group on the stability and reactivity of organometallic complexes.

Predictive Modeling: Developing machine learning models, trained on high-throughput experimentation (HTE) data, to predict reaction outcomes such as yield and selectivity. researchgate.net This can help to rapidly screen potential reaction conditions and substrates, optimizing synthetic routes more efficiently.

Molecular Docking Simulations: For biological applications, computational docking can be used to predict the binding modes of 2-nitro-N-(quinolin-8-yl)benzamide derivatives with protein targets, such as VEGFR-2 kinase. nih.gov This allows for the rational design of more potent and selective inhibitors.

In Silico Screening: Creating virtual libraries of derivatives and using computational tools to screen them for desired properties, whether for catalysis, materials science, or biological activity, before committing to their synthesis.

Design of Next-Generation Derivatives for Specific Mechanistic Probes and Targeted Applications

Building on the foundational structure of 2-nitro-N-(quinolin-8-yl)benzamide, future research will focus on the rational design of next-generation derivatives tailored for specific functions. The modular nature of the molecule allows for systematic modification of the benzamide (B126), the quinoline, or the nitro group itself.

Key areas for derivative design include:

Mechanistic Probes: Synthesizing derivatives with subtle electronic or steric modifications to systematically probe structure-activity relationships in catalytic cycles. For example, studies have shown that altering the position of the nitro group (e.g., 3-nitro vs. 2-nitro) can completely shut down certain reactions, highlighting its critical role and making it a key tuning element. mdpi.com

Targeted Biological Inhibitors: The quinoline amide scaffold is present in compounds that show inhibitory activity against key biological targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer angiogenesis. nih.gov Future work could involve synthesizing a library of 2-nitro-N-(quinolin-8-yl)benzamide derivatives and screening them for activity against various kinases or proteases. nih.govacs.org

Antiviral Agents: Inspired by the discovery of other quinoline derivatives as anti-influenza virus agents that target the viral RNA polymerase complex, new analogs of 2-nitro-N-(quinolin-8-yl)benzamide could be designed and evaluated for similar activities. semanticscholar.org

Functionalized Scaffolds: Using the established C-H activation chemistry directed by the 8-aminoquinoline group to install a wide array of functional groups onto the benzamide core, while keeping the 2-nitro group as a key modulating element. This would rapidly generate libraries of diverse molecules for screening in various applications. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-nitro-N-(quinolin-8-yl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via palladium- or nickel-catalyzed coupling reactions. For example, nickel-catalyzed C–C coupling with 2-methyl-N-(quinolin-8-yl)benzamide achieved a 64% yield . Optimization involves controlling stoichiometry (e.g., limiting excess reagents) and reaction time to minimize byproducts like unreacted starting material (recovered in 20% in some cases) . Solvent systems such as ethanol with glacial acetic acid under reflux (18–20 hours) are effective for amide bond formation .

Q. Which crystallographic techniques are suitable for characterizing 2-nitro-N-(quinolin-8-yl)benzamide?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. The compound’s planar amide fragment and dihedral angles (e.g., 71.76° between aromatic rings) can be resolved via this method . Hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions) should be analyzed to understand packing motifs .

Q. How is biological activity (e.g., enzyme inhibition) evaluated for this compound?

In vitro assays using PARP-1 or tankyrase inhibition models are common. For example, derivatives based on the 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide scaffold are tested via fluorescence polarization or cell viability assays . Dose-response curves and IC₅₀ values are critical for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. What mechanistic insights exist for cobalt-catalyzed C–H functionalization of 2-nitro-N-(quinolin-8-yl)benzamide?

Cobalt(III) intermediates are pivotal. Electrochemical studies suggest Co(II) oxidizes to Co(III) at the anode, coordinating with the quinoline amide to enable regioselective C5–H activation . Base-dependent pathways (e.g., K₂CO₃) influence annulation selectivity with allenes, yielding isoquinolinones . Radical coupling mechanisms involving sodium sulfinates have also been proposed for C5-sulfonylation .

Q. How can polymorphism affect the physicochemical properties of this compound?

Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) is essential. Benzamide derivatives often exhibit orthorhombic or rhombic forms depending on cooling rates . Metastable polymorphs (e.g., form II in benzamide) may impact solubility and bioavailability.

Q. What strategies resolve regioselectivity challenges in C–H functionalization?

The N,N-bidentate coordination of the 8-aminoquinoline amide is critical. Substrates lacking this motif (e.g., N-methyl derivatives or ester analogs) fail to react . Steric and electronic directing groups, such as nitro substituents, enhance C5 selectivity over C7 in sulfonylation reactions .

Q. How are analytical ambiguities in structural characterization addressed?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., ¹H–¹³C HMBC) differentiate regioisomers. For example, LCMS with m/z 267 [M+H]⁺ and ¹H NMR coupling constants (e.g., δ 10.81 ppm, J = 12.2 Hz) confirm substitution patterns . X-ray crystallography remains the gold standard for unambiguous assignment .

Q. How do contradictory data in catalytic efficiency arise, and how can they be mitigated?

Discrepancies in yield or byproduct formation (e.g., unreacted starting material in nickel catalysis ) may stem from catalyst loading or solvent polarity. Control experiments (e.g., isotopic labeling or kinetic studies) help identify rate-limiting steps. Computational modeling (DFT) can clarify transition states and guide optimization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.